N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide
Description
N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide is a complex organic compound featuring a piperidine ring substituted with a methanesulfonamide group and a pyridine ring with methoxy groups
Properties
IUPAC Name |
N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S/c1-21-14-4-7-16-13(15(14)22-2)11-18-8-5-12(6-9-18)10-17-23(3,19)20/h4,7,12,17H,5-6,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVMHAZWXWHBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2CCC(CC2)CNS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxypyridine, piperidine, and methanesulfonyl chloride.
Step 1 Alkylation: The 3,4-dimethoxypyridine is alkylated using a suitable alkylating agent to introduce the piperidine moiety. This step typically involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Step 2 Formation of Piperidine Derivative: The resulting intermediate is then reacted with piperidine under reflux conditions to form the piperidine derivative.
Step 3 Sulfonamide Formation: Finally, the piperidine derivative is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired methanesulfonamide compound.
Industrial Production Methods
Industrial production of N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the pyridine ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under conditions such as catalytic hydrogenation.
Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.
Reduction: Conversion of the sulfonamide to an amine.
Substitution: Introduction of various functional groups such as hydroxyl, amino, or halogen groups on the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, are of particular interest in drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]benzamide:
N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]carbamate: Features a carbamate group, which may influence its reactivity and biological activity.
Uniqueness
N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide is unique due to its combination of a piperidine ring, a pyridine ring with methoxy groups, and a methanesulfonamide group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
